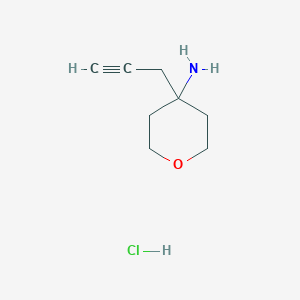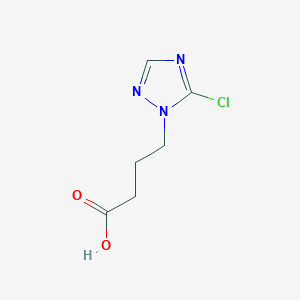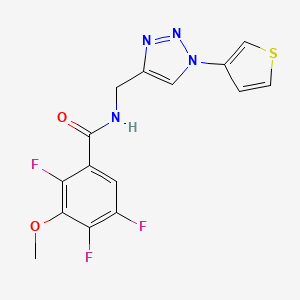
2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a chemical compound with the following properties:
- Catalog No.: S3070299
- CAS No.: 2034533-16-7
- Molecular Formula: C15H11F3N4O2S
- Molecular Weight: 368.33
- Intended Use: Research purposes only1.
Synthesis Analysis
- Unfortunately, specific details regarding the synthesis of this compound are not readily available in the search results.
Molecular Structure Analysis
- The molecular formula indicates that it contains fluorine, oxygen, nitrogen, sulfur, and carbon atoms. The structure likely involves a benzene ring, a triazole ring, and a thiophene moiety.
Chemical Reactions Analysis
- Without direct information on chemical reactions, we can infer that this compound may participate in various reactions typical of amides, triazoles, and aromatic compounds.
Physical And Chemical Properties Analysis
- Physical Properties : These include solubility, melting point, boiling point, and appearance (solid, liquid, or powder). Unfortunately, specific data for this compound are not provided.
- Chemical Properties : These would involve reactivity, stability, and interactions with other compounds. Again, detailed information is lacking.
Aplicaciones Científicas De Investigación
Radioisotope Labeling for Tracing
Research involving similar compounds has explored the introduction of deuterium and tritium into molecules for tracing purposes in biological systems. The study by Shevchenko et al. (2014) on derivatives of benzamides labeled with hydrogen isotopes highlights the potential of using isotopically labeled compounds for tracing and studying biological pathways. This approach could be applicable for "2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" in understanding its distribution, metabolism, and excretion in biological systems Shevchenko et al., 2014.
Antimicrobial and Antipathogenic Activity
Compounds with structural similarities, particularly those containing benzamide and thiourea derivatives, have been investigated for their antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized acylthioureas with significant activity against bacterial strains known for biofilm formation, suggesting that related compounds could be explored for novel antimicrobial agents with antibiofilm properties. This indicates a potential application of "2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" in the development of new antimicrobial strategies Limban et al., 2011.
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, including those with thiourea and benzamide functionalities, form a significant part of chemical research due to their diverse biological activities. Studies such as those by Coppo and Fawzi (1997) on the synthesis of substituted thiadiazolo and triazinones offer insights into the methodologies that can be applied to synthesize and study the properties of complex molecules like "2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide." These methodologies are crucial for developing new compounds with potential biological activities Coppo & Fawzi, 1997.
Fluorescent Probes and Sensors
Another research area involves the development of fluorescent probes and sensors, where specific functionalities within a compound can interact with biological targets or environmental factors, leading to a fluorescent response. Tanaka et al. (2001) described the application of similar compounds in fluorescent probes sensing pH and metal cations, indicating the potential of "2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" in sensor development Tanaka et al., 2001.
Safety And Hazards
- As indicated, this compound is not intended for human or veterinary use . Researchers should handle it with care and follow safety protocols.
- Specific hazards (toxicity, flammability, etc.) are not explicitly mentioned in the search results.
Direcciones Futuras
- Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Toxicology Studies : Assess safety and potential risks.
Propiedades
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c1-24-14-12(17)10(4-11(16)13(14)18)15(23)19-5-8-6-22(21-20-8)9-2-3-25-7-9/h2-4,6-7H,5H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQPBQWYPXGVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

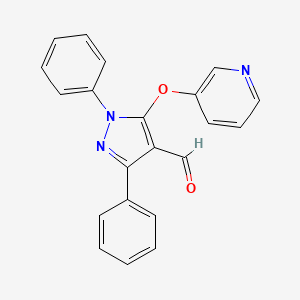
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)
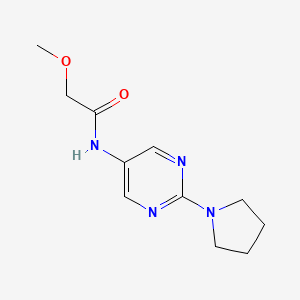
![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)
![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)
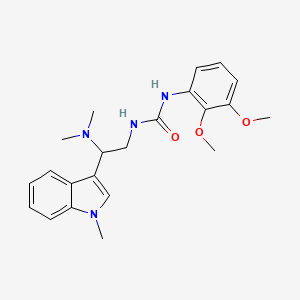
![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)
